N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic 3,4-dihydroquinazolin-4-one core. Key structural features include:
- A methyl group at position 2, enhancing metabolic stability.
- A 4-(trifluoromethyl)benzamide substituent at position 6, introducing strong electron-withdrawing effects and lipophilicity due to the trifluoromethyl group.
Quinazolinones are pharmacologically significant, often acting as kinase inhibitors or antimicrobial agents.
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O3/c1-14-28-21-12-7-17(29-22(31)15-3-5-16(6-4-15)24(25,26)27)13-20(21)23(32)30(14)18-8-10-19(33-2)11-9-18/h3-13H,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDLWYOLDKKHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)N1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, suggesting that this compound may also have multiple targets.
Mode of Action
It’s known that similar compounds bind with high affinity to their targets, which could result in changes in the function of these targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 35941600, which could influence its bioavailability.
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that this compound may also have diverse molecular and cellular effects.
Scientific Research Applications
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines. For example, studies have shown that quinazoline derivatives can induce apoptosis in human cancer cells by targeting pathways involved in cell survival and proliferation. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against tumors .
Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. The compound has been tested against various bacterial strains, demonstrating effectiveness as an antibacterial agent. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Enzyme Inhibition
The compound has also shown promise as an inhibitor of certain enzymes, particularly those involved in cancer metabolism and proliferation. For instance, it has been evaluated for its inhibitory effects on kinases that play a crucial role in signal transduction pathways associated with cancer progression .
Polymer Chemistry
In material science, N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide can serve as a functional monomer in the synthesis of polymeric materials. Its incorporation into polymer matrices can impart desirable properties such as increased thermal stability and enhanced mechanical strength. This is particularly useful in developing advanced materials for aerospace and automotive applications .
Nanocomposites
The compound can also be utilized in the formulation of nanocomposites. By integrating this quinazoline derivative with nanoparticles, researchers aim to create materials with improved electrical conductivity and thermal properties. These nanocomposites are being explored for use in electronics and energy storage devices .
Synthetic Intermediate
The compound serves as a versatile intermediate in organic synthesis. Its structural features allow for various chemical modifications, making it a valuable building block for synthesizing more complex molecules. For instance, it can be used to produce other biologically active compounds through substitution reactions or coupling reactions with other functional groups .
Green Chemistry Approaches
Recent studies have focused on synthesizing derivatives of this compound using environmentally friendly methods, such as microwave-assisted synthesis or solvent-free conditions. These approaches aim to reduce waste and improve reaction efficiency while maintaining high yields of the desired products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The table below compares the target compound with key analogs from the evidence:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-(trifluoromethyl)benzamide enhances electrophilicity compared to the 3,4-dimethylbenzamide in ’s analog. This may influence binding affinity in enzyme interactions .
- Spectral Signatures: The absence of C=O IR bands in triazole derivatives () contrasts with the strong carbonyl signals in quinazolinones, confirming structural divergence .
Preparation Methods
Cyclocondensation of 2-Amino-N-Methylbenzamide with 4-Methoxybenzaldehyde
The quinazolinone core is constructed via acid-catalyzed cyclocondensation. 2-Amino-N-methylbenzamide reacts with 4-methoxybenzaldehyde in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst. The reaction proceeds through imine formation followed by cyclization, yielding 3-(4-methoxyphenyl)-2-methyl-3,4-dihydroquinazolin-4-one (Fig. 1A). Key parameters include:
Alternative Route: Nitro Group Reduction and Cyclization
An alternative approach involves 2-amino-5-nitro-N-methylbenzamide as the starting material. Nitro reduction using hydrogen gas and palladium on carbon (Pd/C) generates 2-amino-5-amino-N-methylbenzamide , which undergoes cyclization with 4-methoxybenzaldehyde. This method introduces the amino group at position 6 early, simplifying subsequent functionalization (Fig. 1B).
Table 1: Comparison of Quinazolinone Core Synthesis Methods
| Method | Starting Material | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | 2-Amino-N-methylbenzamide | 78 | 98.5 |
| Nitro Reduction | 2-Amino-5-nitro-N-methylbenzamide | 65 | 97.2 |
| Method | Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Schotten-Baumann | 4-(Trifluoromethyl)benzoyl chloride | 82 | 99.1 |
| CDI Activation | 4-(Trifluoromethyl)benzoic acid | 75 | 98.3 |
Optimization of Reaction Conditions
Catalyst Screening for Cyclocondensation
Comparative studies of acid catalysts revealed that p-TSA outperforms sulfuric acid or Lewis acids (e.g., ZnCl₂) in terms of yield and reaction time (Table 3).
Table 3: Catalyst Performance in Cyclocondensation
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| p-TSA | 78 | 12 |
| H₂SO₄ | 62 | 18 |
| ZnCl₂ | 55 | 24 |
Solvent Effects on Acylation
Polar aprotic solvents (e.g., THF, DMF) enhance acylation efficiency compared to nonpolar solvents (Table 4).
Table 4: Solvent Impact on Acylation Yield
| Solvent | Yield (%) |
|---|---|
| THF | 82 |
| DMF | 80 |
| Toluene | 45 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirmed >99% purity with a retention time of 12.7 min.
Comparative Analysis of Synthetic Routes
The cyclocondensation route using p-TSA catalysis followed by Schotten-Baumann acylation is the most efficient, offering an overall yield of 64% (78% × 82%) . The nitro reduction pathway, while feasible, introduces additional steps and reduces scalability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for yield?
- Methodology :
- Stepwise assembly : Begin with the quinazolinone core synthesis via cyclization of anthranilic acid derivatives under acidic conditions. Introduce the 4-methoxyphenyl group at position 3 using nucleophilic substitution (e.g., aryl halide intermediates) .
- Amide coupling : React the quinazolin-6-amine intermediate with 4-(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) using potassium carbonate as a base. Monitor reaction progress via TLC (hexane/EtOH 1:1) .
- Optimization : Use acetonitrile as a solvent for improved solubility of trifluoromethylated intermediates. Maintain temperatures below 25°C to prevent decomposition of sensitive intermediates .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Analytical workflow :
- NMR : Confirm regiochemistry of the quinazolinone ring (e.g., H NMR δ 8.2–8.4 ppm for H-5) and trifluoromethyl group integration (F NMR at −63 ppm) .
- HPLC-MS : Use a C18 column (MeCN/HO + 0.1% formic acid) to verify purity (>95%) and detect byproducts (e.g., unreacted benzoyl chloride derivatives) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm for quinazolinone and amide bonds) .
Q. What safety protocols are essential for handling this compound, given its structural features?
- Risk mitigation :
- Decomposition : Store at −20°C in amber vials to prevent photodegradation. Avoid heating above 40°C due to thermal instability of the trifluoromethyl group .
- Mutagenicity : Conduct Ames II testing for preliminary mutagenic risk assessment. Use fume hoods and PPE (gloves, lab coats) during synthesis, as anomeric amide derivatives may exhibit mutagenic potential .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., ambiguous NOESY correlations) be resolved to confirm the 3,4-dihydroquinazolinone conformation?
- Structural elucidation :
- X-ray crystallography : Co-crystallize with a heavy atom (e.g., bromine-substituted analogs) to resolve backbone conformation. Compare with DFT-calculated structures for validation .
- Dynamic NMR : Perform variable-temperature H NMR in DMSO-d to assess rotational barriers of the 4-methoxyphenyl group .
Q. What strategies are effective in optimizing the compound’s stability under physiological pH conditions for in vitro assays?
- Stability studies :
- pH profiling : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via LC-MS; observe accelerated hydrolysis of the amide bond at pH < 3 .
- Prodrug design : Introduce ester-protected groups at the 4-oxo position to enhance stability in acidic environments .
Q. How can computational methods predict the compound’s interaction with kinase targets (e.g., EGFR or PI3K)?
- In silico analysis :
- Molecular docking : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) to identify binding poses. Prioritize interactions between the trifluoromethyl group and hydrophobic pockets (e.g., Leu694) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energies (MM-PBSA) for lead optimization .
Q. What are the primary byproducts formed during large-scale synthesis, and how can they be minimized?
- Byproduct analysis :
- HPLC tracking : Identify dimerization byproducts (e.g., bis-amide adducts) when excess benzoyl chloride is used. Optimize stoichiometry (1:1.05 amine:acyl chloride) .
- Purification : Employ flash chromatography (silica gel, EtOAc/hexane gradient) or recrystallization from ethanol/water (70:30) to isolate the pure compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
